molecular formula C11H19NO3 B141526 Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 147804-30-6

Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B141526
M. Wt: 213.27 g/mol
InChI Key: ULSBMKGFFFMGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449475B2

Procedure details

Potassium t-butoxide (31 g) was added to a stirred suspension of trimethylsulfoxonium iodide (60.8 g) in 1,2-dimethoxyethane (250 ml) at 20° C. After 1 hour, the mixture was added portionwise over 30 minutes to a stirred solution of 4-oxo-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester (50 g) in 1,2-dimethoxyethane (50 ml) at 0° C. After a further 2 hours, water (500 ml) was added and the mixture extracted with tert.-butyl methyl ether (2×500 ml). The organic extracts were washed separately with saturated sodium bicarbonate solution (250 ml), combined, dried over anhydrous magnesium sulphate, filtered and evaporated under reduced pressure. The residual oil was co-evaoprated with toluene (100 ml) to give the sub-title compound (43.25 g, 81%) as a solid.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
60.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].[I-].C[S+](C)(C)=O.O=C1C[CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16]C1.O>COCCOC>[O:4]1[C:2]2([CH2:5][CH2:18][N:17]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:16][CH2:3]2)[CH2:1]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
60.8 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with tert.-butyl methyl ether (2×500 ml)
WASH
Type
WASH
Details
The organic extracts were washed separately with saturated sodium bicarbonate solution (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CC12CCN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 43.25 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.